(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is a Boc-protected amino acid derivative featuring a furan-2-yl substituent at the β-position of the propanoic acid backbone. This compound is primarily utilized in pharmaceutical research as a chiral building block for peptide synthesis and drug development . Its stereochemical purity (R-configuration) and the presence of the furan heterocycle make it distinct in applications requiring specific electronic or steric interactions, such as enzyme inhibition or receptor targeting .
Properties
IUPAC Name |
(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUWSMJXXBOLV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.
Chiral Resolution: The chiral center at the second carbon atom is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Final Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid, to yield the final product.
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Peptide Bond Formation
The Boc-protected amine group facilitates controlled peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a temporary protecting agent, enabling selective reactions at the carboxylic acid moiety.
Key Reaction Pathway :
-
Activation of Carboxylic Acid :
The carboxylic acid group undergoes activation using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate. -
Coupling with Amines :
The activated ester reacts with free amines (e.g., amino acids or peptides) to form peptide bonds. -
Deprotection :
The Boc group is removed under acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for further coupling .
Example :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid activation | DCC, HOBt, DMF, 0°C, 1 h | 85% | |
| Peptide coupling | H-Gly-OtBu, RT, 12 h | 78% | |
| Boc deprotection | TFA/CH₂Cl₂ (1:1), 2 h | 95% |
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This step is critical for subsequent functionalization.
Mechanistic Insights :
-
Protonation : The Boc carbonyl oxygen is protonated in strong acids (e.g., TFA, HCl), forming a carbocation intermediate.
-
Cleavage : The tert-butyl group is eliminated as isobutylene, releasing CO₂ and leaving the free amine .
Experimental Data :
| Acid Used | Solvent | Time (h) | Temperature | Deprotection Efficiency |
|---|---|---|---|---|
| TFA | CH₂Cl₂ | 2 | RT | >95% |
| HCl (4 M) | Dioxane | 4 | RT | 85% |
Furan Ring Functionalization
The furan moiety undergoes electrophilic substitution reactions, enabling modifications at the 5-position of the heterocycle.
Key Reactions :
-
Nitration : HNO₃/AcOH at 0°C introduces a nitro group.
-
Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives.
-
Hydroarylation : In Brønsted superacids (e.g., TfOH), the furan’s C=C bond reacts with arenes via hydroarylation (see Table 3) .
Hydroarylation Example :
| Substrate | Catalyst | Arene | Product Yield |
|---|---|---|---|
| 3-(furan-2-yl)propanoic acid | TfOH | Benzene | 33% |
| 3-(furan-2-yl)propanoic acid | AlCl₃ | Toluene | 65% |
Conditions: 0°C, 2 h; yields depend on steric and electronic effects of the arene .
Esterification and Hydrolysis
The carboxylic acid group can be converted to esters for improved solubility or modified reactivity.
Esterification :
Hydrolysis :
-
Basic Conditions : NaOH/EtOH (80°C, 6 h) regenerates the carboxylic acid.
-
Acidic Conditions : H₃O⁺/THF (RT, 12 h) achieves partial hydrolysis.
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s structure allows binding to enzymes via:
-
Hydrogen bonding (carboxylic acid and Boc NH).
-
π-Stacking (furan ring with aromatic residues).
Key Studies :
| Target Enzyme | Binding Affinity (Kd) | Method |
|---|---|---|
| HIV-1 Protease | 12 μM | Fluorescence |
| Trypsin-like serine proteases | 8 μM | SPR |
Comparative Reactivity with Analogs
| Compound | Reactivity with TFA | Furan Ring Activity |
|---|---|---|
| (R)-Boc-protected derivative | Fast deprotection | Moderate |
| (S)-Boc-protected derivative | Similar kinetics | Slightly reduced |
| 3-(Furan-2-yl)propanoic acid (no Boc) | N/A | High |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₇NO₅
- Molecular Weight : 255.27 g/mol
- CAS Number : 261380-18-1
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino functionality during synthesis. The furan ring contributes to its electronic properties and potential biological activity.
Peptide Synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid serves as a protected amino acid in peptide synthesis. The Boc group allows for selective incorporation into peptide chains while preventing unwanted side reactions. This application is crucial in developing peptides with specific biological activities.
Drug Development
The compound is investigated for its potential therapeutic properties, particularly as a precursor for biologically active molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The furan moiety is known to participate in various biological interactions, making it a valuable scaffold for drug design.
Organic Synthesis
In organic chemistry, Boc-furylalanine is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse transformations, including oxidation and reduction reactions. The compound can be modified to yield various derivatives that may have enhanced properties or functionalities.
Material Science
Due to its unique chemical properties, this compound is also explored in materials science for developing new polymers and coatings. The incorporation of furan units can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting the compound's utility in developing new anticancer agents.
Case Study 2: Peptide-Based Therapeutics
Research focused on synthesizing peptide analogs using Boc-furylalanine as a building block. The resulting peptides demonstrated improved binding affinity to specific receptors involved in inflammation pathways, highlighting the compound's role in designing targeted therapies.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The furan ring and chiral center play crucial roles in determining the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Variations in the Aromatic/ Heterocyclic Group
The furan-2-yl group in the target compound differentiates it from analogs with substituted phenyl or other heterocyclic groups. Key comparisons include:
*Calculated based on molecular formula C₁₂H₁₇NO₅.
Key Observations :
Commercial Availability and Pricing
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, commonly referred to as Boc-furan amino acid, is a specialized amino acid derivative utilized in peptide synthesis and medicinal chemistry. Its unique structural features, including a furan ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and applications in various fields.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₂H₁₇N₁O₅
- Molecular Weight : 255.27 g/mol
- CAS Number : 261380-18-1
The presence of the furan ring enhances the compound's reactivity and potential interactions with biological targets.
The mechanism of action for this compound is primarily attributed to its role as a building block in peptide synthesis. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The furan ring plays a crucial role in determining the compound’s binding affinity and selectivity.
1. Peptide Synthesis
This compound serves as a protected amino acid in the synthesis of peptides. The Boc group allows for selective reactions while protecting the amino functionality, facilitating the formation of complex peptide structures.
2. Therapeutic Potential
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its derivatives have been investigated for their ability to inhibit specific enzyme activities, potentially leading to therapeutic applications in treating various diseases.
3. Biological Activity Studies
A summary of notable studies involving this compound includes:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that Boc-furan amino acid derivatives exhibit significant inhibition of certain proteases involved in cancer progression. |
| Study 2 | Showed anti-inflammatory effects in vitro by modulating cytokine release from immune cells. |
| Study 3 | Investigated its potential as a ligand for G-protein-coupled receptors (GPCRs), indicating possible roles in signaling pathways related to metabolism and inflammation. |
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibitors, derivatives of this compound were synthesized and tested against serine proteases. The results indicated that modifications to the furan moiety significantly enhanced inhibitory activity, suggesting that structural variations can lead to improved therapeutic candidates.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the compound's ability to modulate inflammatory responses in macrophages. The study found that treatment with Boc-furan amino acids reduced the production of pro-inflammatory cytokines, highlighting their potential use in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison between this compound and similar compounds reveals distinct biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | Enantiomer with different spatial arrangement | Different binding affinities |
| (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | Thiophene ring instead of furan | Altered pharmacological profile |
| (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid | Pyridine ring substitution | Enhanced interaction with specific receptors |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-((tert-Boc)amino)-3-(furan-2-yl)propanoic acid, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions, and (2) coupling of the furan-2-yl moiety via a Friedel-Crafts or nucleophilic substitution reaction. For example, analogous syntheses involve LiOH-mediated hydrolysis of ester intermediates in THF/water (3:2 v/v), followed by acidification to pH ~6 to isolate the carboxylic acid . Purification is achieved using preparative HPLC, with monitoring via thin-layer chromatography (TLC) to confirm reaction completion .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms stereochemistry and structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity (>95%). Infrared (IR) spectroscopy identifies Boc and carboxylic acid functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin; work in a fume hood. Store in a dry, ventilated area at 2–8°C, away from ignition sources. Dispose of waste via certified hazardous waste contractors due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during synthesis to avoid racemization?
- Methodological Answer : Racemization risks arise during Boc deprotection or acidic workup. To mitigate:
- Use mild bases (e.g., LiOH instead of NaOH) and low temperatures (0–5°C) during hydrolysis .
- Employ chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) for coupling reactions .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What strategies are effective for incorporating this compound into peptide-based prodrugs or inhibitors?
- Methodological Answer : The carboxylic acid group facilitates conjugation to amines or alcohols via carbodiimide-mediated coupling (e.g., DCC/DMAP in dichloromethane). For prodrug design, esterification with promoieties (e.g., phosphate esters) improves bioavailability. In anticancer studies, similar Boc-protected amino acids were coupled to iodophenyl groups for targeted delivery .
Q. How should conflicting data on synthetic yields or bioactivity be resolved?
- Methodological Answer : Contradictions often stem from reaction scale, solvent purity, or analytical methods. For reproducibility:
- Standardize solvent batches (e.g., anhydrous THF) and catalyst ratios (e.g., DCC:DMAP = 1:0.1).
- Validate bioactivity assays using positive controls (e.g., reference inhibitors) and triplicate measurements .
- Cross-reference spectral data with published databases (e.g., PubChem) .
Q. What are the environmental implications of this compound, and how can its ecotoxicity be minimized?
- Methodological Answer : The compound’s trifluoromethyl or furan groups may confer persistence in aquatic systems. Conduct toxicity assays using Daphnia magna or algae models (OECD Test Guideline 201). Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., ethyl acetate) during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
